(2Z)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)prop-2-enenitrile
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Overview
Description
(2Z)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)prop-2-enenitrile is a complex organic compound that features a combination of various functional groups, including a benzodioxole ring, a piperazine ring, a chlorobenzoyl group, and a propenenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: Starting from catechol and formaldehyde, the benzodioxole ring can be synthesized through a condensation reaction.
Piperazine Derivative Synthesis: The piperazine ring can be introduced by reacting the benzodioxole derivative with piperazine under appropriate conditions.
Chlorobenzoyl Group Introduction: The chlorobenzoyl group can be added via an acylation reaction using 4-chlorobenzoyl chloride.
Propenenitrile Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its interactions with various biomolecules, such as proteins or nucleic acids.
Medicine
Industry
In industry, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)prop-2-enenitrile would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The benzodioxole and piperazine rings could play a role in binding to the target, while the chlorobenzoyl and propenenitrile groups might influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-(4-fluorobenzoyl)-3-(methylsulfanyl)-2-propenenitrile
- (Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-(4-bromobenzoyl)-3-(methylsulfanyl)-2-propenenitrile
Uniqueness
The uniqueness of (2Z)-3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)prop-2-enenitrile lies in its specific combination of functional groups, which might confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorobenzoyl)-3-methylsulfanylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c1-31-23(19(13-25)22(28)17-3-5-18(24)6-4-17)27-10-8-26(9-11-27)14-16-2-7-20-21(12-16)30-15-29-20/h2-7,12H,8-11,14-15H2,1H3/b23-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCABWHVDQRYMW-NMWGTECJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C(=O)C1=CC=C(C=C1)Cl)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=C(/C#N)\C(=O)C1=CC=C(C=C1)Cl)/N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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